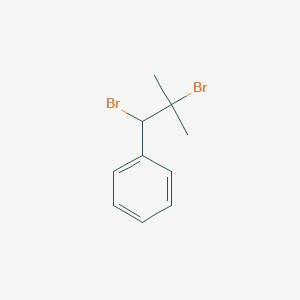
(1,2-Dibromo-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dibromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where a 1,2-dibromo-2-methylpropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-2-methylpropyl)benzene can be synthesized through the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis and Brønsted acid catalysts. The major alkylation products include 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) with aluminum chloride (AlCl3) and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene with AlCl3-CH3NO2 or K10 montmorillonite (K10 Clay) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using similar catalysts and conditions as described above. The process is optimized for yield and purity, ensuring the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dibromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1,2-Dibromo-2-methylpropyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1,2-Dibromo-2-methylpropyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(1,2-Dibromoethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,2-Dibromobenzene: Lacks the methylpropyl group, making it less complex.
1,2-Dibromo-3-chloro-2-methylpropane: Used as a precursor in the synthesis of (1,2-Dibromo-2-methylpropyl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and methylpropyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
34966-91-1 |
|---|---|
Fórmula molecular |
C10H12Br2 |
Peso molecular |
292.01 g/mol |
Nombre IUPAC |
(1,2-dibromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
CZQRXTFLTVRKMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


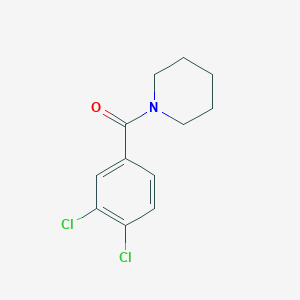

![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

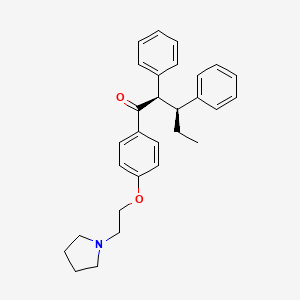
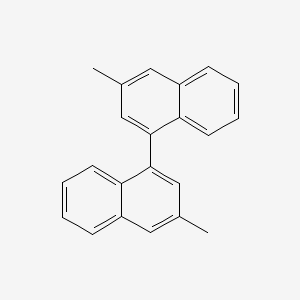

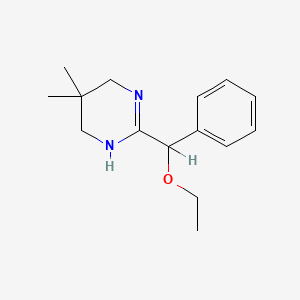
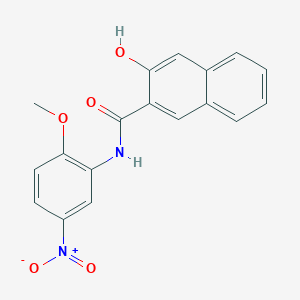
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
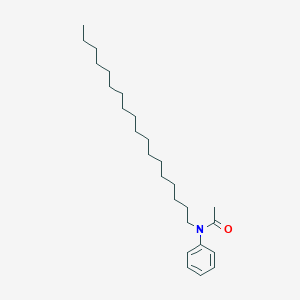
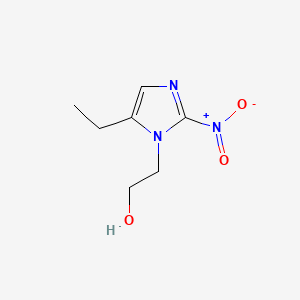
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
